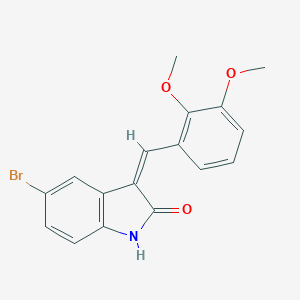![molecular formula C19H24N4O2S B307982 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B307982.png)
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a molecular formula of C19H24N4O2S and a molecular weight of 372.5 g/mol
Preparation Methods
The synthesis of 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazino Ring: The triazino ring is typically formed by the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced through nucleophilic substitution reactions, where a hexylthiol reacts with a suitable leaving group on the triazino ring.
Formation of the Benzoxazepine Ring: The benzoxazepine ring is formed by the cyclization of an appropriate ortho-aminophenol derivative with a suitable carbonyl compound.
Final Coupling: The final step involves coupling the triazino and benzoxazepine rings under controlled conditions to form the desired compound.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazino ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace suitable leaving groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-[3-(HEXYLSULFANYL)-6-METHYL[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE include other triazino-benzoxazepines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and biological activities. Some examples include:
- 1-[3-(hexylsulfanyl)-6-(2-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 1-[3-(hexylsulfanyl)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
These compounds highlight the diversity within the triazino-benzoxazepine class and the potential for fine-tuning their properties for specific applications.
Properties
Molecular Formula |
C19H24N4O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(3-hexylsulfanyl-6-methyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-6-9-12-26-19-20-18-17(21-22-19)15-10-7-8-11-16(15)23(13(2)24)14(3)25-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
InChI Key |
QDMAPMLSMWYAFI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C)C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5-Iodo-2-furyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307901.png)
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307902.png)
![N-[1-{[2-(2-bromo-4,5-diethoxybenzylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B307903.png)
![1-[3-(hexylsulfanyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307905.png)
![(3Z)-5-bromo-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B307906.png)
![1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307907.png)
![1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307909.png)
![2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307910.png)
![1-[6-(2-chloro-6-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307911.png)
![6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307912.png)

![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline](/img/structure/B307917.png)
![N-[1-{[2-(2-chloro-5-hydroxybenzylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B307921.png)
